7-Hydroxy Prochlorperazine-d8
CAS No.: 1246819-57-7
Cat. No.: VC0196685
Molecular Formula: C20H16ClN3OSD8
Molecular Weight: 397.99
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 1246819-57-7 |
---|---|
Molecular Formula | C20H16ClN3OSD8 |
Molecular Weight | 397.99 |
Chemical Identity and Structural Properties
Basic Chemical Information
7-Hydroxy Prochlorperazine-d8 is a deuterium-labeled analog of 7-Hydroxy Prochlorperazine, containing eight deuterium atoms strategically positioned in the piperazine ring structure. The compound maintains the phenothiazine core structure characteristic of its parent drug class while incorporating the isotopic labeling necessary for analytical differentiation. It has a precisely determined molecular weight of 397.99 g/mol and follows the molecular formula C₂₀H₁₆D₈ClN₃OS, reflecting its complex structure with multiple functional groups . The compound's CAS registry number is 1246819-57-7, which serves as its unique identifier in chemical databases and research literature .
Structural Nomenclature and Identification
The full IUPAC name for this compound is 8-chloro-10-[3-(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)propyl]phenothiazin-3-ol, which precisely describes its chemical structure including the position of the deuterium atoms . This systematic naming convention highlights the compound's key structural elements: the chlorinated phenothiazine core, the hydroxyl group at position 3, and the deuterium-labeled piperazine ring connected via a propyl linker. The compound is also identified in chemical databases through its InChI key BRUHMTGXYBUCRP-PMCMNDOISA-N, providing a standardized method for digital representation of its structure .
Physical and Chemical Properties
The physical and chemical properties of 7-Hydroxy Prochlorperazine-d8 closely resemble those of its non-deuterated counterpart, with minor differences attributable to the isotope effect. The following table summarizes the key physicochemical properties of this compound:
Property | Value | Source |
---|---|---|
Molecular Weight | 397.99 g/mol | |
Molecular Formula | C₂₀H₁₆D₈ClN₃OS | |
Physical State | Solid | |
Target Classification | Isotope-Labeled Compound | |
Parent Drug | Prochlorperazine | |
CAS Number | 1246819-57-7 |
Applications in Analytical Research
Role as an Internal Standard
7-Hydroxy Prochlorperazine-d8 serves as a highly effective internal standard in analytical chemistry, particularly for the quantification of prochlorperazine and its metabolites in biological samples. The deuterium labeling creates a compound that behaves nearly identically to the non-labeled analyte during sample preparation and chromatographic separation, yet can be distinguished by mass spectrometry due to its increased molecular weight . This property makes it invaluable for correcting for variations in sample preparation, injection volume, and instrument response, thereby enhancing the accuracy and precision of analytical methods .
Applications in Mass Spectrometry
In liquid chromatography-mass spectrometry (LC-MS) applications, 7-Hydroxy Prochlorperazine-d8 provides a reference point that facilitates accurate quantification. The eight deuterium atoms create a mass shift that allows clear differentiation between the internal standard and the analyte of interest without altering chromatographic behavior significantly. This is particularly important in complex biological matrices such as plasma, urine, or tissue homogenates, where matrix effects can significantly impact quantification accuracy . The compound's utility extends to various mass spectrometry techniques, including multiple reaction monitoring (MRM) and selected ion monitoring (SIM).
Benefits in Pharmacokinetic Studies
Deuteration and Its Impact on Drug Properties
Comparative Analysis with Non-deuterated Analog
The following table compares key properties of 7-Hydroxy Prochlorperazine-d8 with its non-deuterated counterpart:
Property | 7-Hydroxy Prochlorperazine | 7-Hydroxy Prochlorperazine-d8 | Significance |
---|---|---|---|
Molecular Weight | 389.95 g/mol | 397.99 g/mol | +8.04 mass units difference allows MS differentiation |
Molecular Formula | C₂₀H₂₄ClN₃OS | C₂₀H₁₆D₈ClN₃OS | Substitution of 8H with 8D |
CAS Number | 52172-19-7 | 1246819-57-7 | Unique identifiers for each compound |
Chromatographic Behavior | Reference | Nearly identical | Enables co-elution in LC systems |
Metabolic Stability | Standard | Potentially enhanced at labeled positions | Possible extended detection window |
This comparison highlights the strategic value of deuterium labeling in creating internal standards that closely mimic the chromatographic behavior of the target analyte while maintaining distinguishable mass spectrometric properties .
Supplier Catalog Information | Specifications | Reference |
---|---|---|
HY-132483S | Isotope-Labeled Compound, Pathway: Others | |
AR-P02873 | M.W. 398, CAS# 1246819-57-7 | |
DVE001364 | M.W. 397.99 g/mol, C₂₀H₁₆D₈ClN₃OS |
These commercial preparations are typically accompanied by certificates of analysis verifying identity, purity, and isotopic enrichment, ensuring their suitability for analytical applications requiring high precision and reliability .
Research Applications and Methodological Considerations
Therapeutic Drug Monitoring
7-Hydroxy Prochlorperazine-d8 plays a crucial role in therapeutic drug monitoring (TDM) of prochlorperazine, an important antipsychotic and antiemetic medication. TDM is essential for optimizing drug dosages, ensuring therapeutic efficacy, and minimizing adverse effects, particularly in vulnerable populations such as elderly patients or those with hepatic impairment. The deuterated analog enables precise quantification of drug concentrations in patient samples, supporting personalized medicine approaches and improved treatment outcomes .
Metabolic Profiling and Biotransformation Studies
Future Research Directions
Advanced Applications in Metabolomics
The future applications of 7-Hydroxy Prochlorperazine-d8 may extend beyond traditional pharmacokinetic studies into broader metabolomics research. As metabolomic approaches become increasingly important in understanding disease mechanisms and drug effects, isotope-labeled reference standards like this compound will likely play expanded roles in comprehensive metabolic profiling. The ability to track specific metabolic pathways with high precision using deuterated analogs represents a valuable tool for systems biology and personalized medicine research.
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